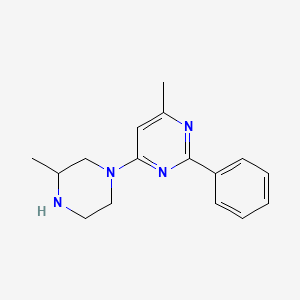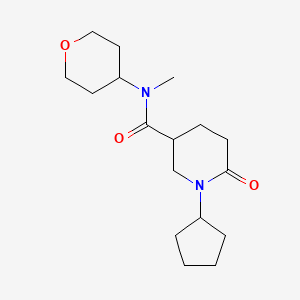![molecular formula C24H40N2O B3792174 4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol](/img/structure/B3792174.png)
4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol
Descripción general
Descripción
4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the butanol moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides.
Attachment of the Butanol Moiety: This step may involve the reduction of a corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol
- 4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-1-ol
- 4-[Cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-3-ol
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, piperidine ring, and butanol moiety makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-[cyclopentyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O/c1-20-7-3-4-8-23(20)14-17-25-15-12-22(13-16-25)19-26(18-11-21(2)27)24-9-5-6-10-24/h3-4,7-8,21-22,24,27H,5-6,9-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVJXYYBPRFFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(CCC(C)O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-phenyl-1-pyrrolidin-3-yl-1H-imidazol-5-yl)-1H-pyrrol-1-yl]-1,3-thiazole](/img/structure/B3792095.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]succinamide](/img/structure/B3792100.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B3792102.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3792131.png)

![N-{3-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenyl}acetamide](/img/structure/B3792148.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B3792154.png)
![(1S,6R)-9-(3-chloro-2-methylphenyl)sulfonyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3792161.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B3792168.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B3792170.png)
![N-benzyl-N-methyl-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B3792178.png)

![7-methyl-N,N-bis(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3792182.png)
